[(1-Benzyl-4-methylpiperidin-4-yl)methyl](methyl)amine
Overview
Description
“(1-Benzyl-4-methylpiperidin-4-yl)methylamine” is a chemical compound with the CAS Number: 403513-93-9 . It has a molecular weight of 232.37 . This compound is also known by its IUPAC name, (1-benzyl-4-methyl-4-piperidinyl)-N-methylmethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H24N2/c1-15(13-16-2)8-10-17(11-9-15)12-14-6-4-3-5-7-14/h3-7,16H,8-13H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a predicted density of 1.01±0.1 g/cm3 . The storage temperature should be at room temperature, and it should be kept in a dark place under an inert atmosphere . The pKa is predicted to be 10.30±0.20 .Scientific Research Applications
Synthesis and Medicinal Applications
Antimicrobial and Cytotoxic Activity : Novel azetidine-2-one derivatives of 1H-benzimidazole, which share structural similarities with the query compound, have shown significant antimicrobial and cytotoxic activities. This suggests potential applications of similar compounds in the development of new antimicrobial and anticancer agents (Noolvi et al., 2014).
Dual Inhibitors for Neurodegenerative Diseases : Compounds structurally related to the query have been identified as dual inhibitors of cholinesterase and monoamine oxidase, indicating potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's (Bautista-Aguilera et al., 2014).
Material Science and Chemical Synthesis
Organic Light-Emitting Diodes (OLEDs) : Bipolar molecules bearing hole-transporting and electron-transporting moieties, similar in complexity to the query compound, have been utilized in the fabrication of high-efficiency OLEDs, suggesting the potential use of similar compounds in electronic and photonic devices (Ge et al., 2008).
Synthetic Intermediates : Research has shown efficient methods for synthesizing key intermediates for pharmaceutical compounds, hinting at the utility of related chemical structures in streamlining drug synthesis processes (Koroleva et al., 2012).
Corrosion Inhibition
- Corrosion Inhibitors : Derivatives of pyrimidinylamine have demonstrated good corrosion inhibition properties for mild steel in acidic solutions, suggesting potential industrial applications of similar compounds in protecting metals from corrosion (Ashassi-Sorkhabi et al., 2005).
Safety And Hazards
The compound is classified as an irritant, with hazard statements H315-H319-H335 . Precautionary statements include P261-P280a-P304+P340-P305+P351+P338-P405-P501a . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wear protective gloves/protective clothing/eye protection/face protection (P280a), and IF INHALED: Remove person to fresh air and keep comfortable for breathing (P304+P340), among others .
properties
IUPAC Name |
1-(1-benzyl-4-methylpiperidin-4-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-15(13-16-2)8-10-17(11-9-15)12-14-6-4-3-5-7-14/h3-7,16H,8-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRNYQOXAVOQHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC=CC=C2)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Benzyl-4-methylpiperidin-4-yl)methyl](methyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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